REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]([F:7])([F:6])[F:5].C(=O)([O-])[O-].[K+].[K+].[CH2:14]([CH2:16][NH2:17])[OH:15]>O1CCOCC1>[NH3:17].[F:5][C:4]([F:7])([F:6])[CH2:3][CH2:2][NH:17][CH2:16][CH2:14][OH:15] |f:1.2.3|
|
Name
|
|
Quantity
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5.5 mL
|
Type
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reactant
|
Smiles
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BrCCC(F)(F)F
|
Name
|
|
Quantity
|
14.15 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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3 mL
|
Type
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reactant
|
Smiles
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C(O)CN
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
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CUSTOM
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Details
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the residue purified by chromatography on silica gel
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Type
|
WASH
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Details
|
Elution with dichloromethane:methanol (95:5)
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Type
|
TEMPERATURE
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Details
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then increased polarity to dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CCNCCO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.47 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 111.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |